4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a hexafluoropropyl group and a sulfanyl group. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method starts with the preparation of the pyrazolone core, which can be synthesized through the reaction of hydrazine with an appropriate diketone. The hexafluoropropyl group is then introduced via a nucleophilic substitution reaction using hexafluoropropyl iodide. The sulfanyl group is added through a thiolation reaction, often using thiourea as a sulfur source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the pyrazolone ring or the sulfanyl group.
Substitution: The hexafluoropropyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolone derivatives.
Substitution: Substituted hexafluoropropyl derivatives.
Scientific Research Applications
4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings that require high chemical resistance.
Mechanism of Action
The mechanism of action of 4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one: Similar structure but differs in the oxidation state of the pyrazolone ring.
4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-4-one: Similar structure but differs in the position of the substituents on the pyrazolone ring.
Uniqueness
The uniqueness of 4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the hexafluoropropyl group, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the pyrazolone core makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12F6N2OS |
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Molecular Weight |
370.32 g/mol |
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H12F6N2OS/c1-8-10(24-14(19,20)12(15)13(16,17)18)11(23)22(21(8)2)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI Key |
QQSNXCCQBJRRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)SC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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